Cpfpx

Vue d'ensemble

Description

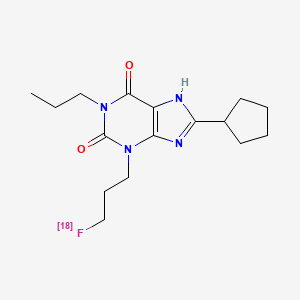

Ce composé a suscité un intérêt considérable dans le domaine de l'imagerie moléculaire et de la neuropharmacologie en raison de sa capacité à se lier spécifiquement au récepteur de l'adénosine A1, ce qui en fait un outil précieux pour l'étude de divers processus physiologiques et pathologiques dans le cerveau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine implique plusieurs étapes, commençant par la préparation de la structure de base de la xanthine. Les étapes clés comprennent :

Formation du noyau xanthinique : Cela est généralement réalisé par la condensation d'un dérivé de purine approprié avec une cyclopentylamine.

Introduction du groupe propyle : Cette étape implique l'alkylation du noyau xanthinique avec un halogénure de propyle dans des conditions basiques.

Méthodes de production industrielle

La production industrielle de la 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

2.1. Precursor Preparation

The precursor for Cpfpx is synthesized from 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine. The nucleophilic radiofluorination of this tosylate with nca [^18F]KF under specific conditions yields this compound with a radiochemical yield of approximately 45% ± 7% and high purity (>98%) .

2.2. Reaction Conditions

The synthesis typically occurs under aminopolyether-mediated conditions using Kryptofix 2.2.2 and K2CO3, followed by deprotection steps to obtain the final product .

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that are critical for its functionality as a radioligand and its interaction with biological systems.

3.1. Binding Affinity and Selectivity

This compound exhibits a high affinity for adenosine A1 receptors (A1ARs), with a dissociation constant (K_d) in the nanomolar range (approximately 4.4 nmol/L). It demonstrates over 1200-fold selectivity for A1ARs compared to A2A receptors .

3.2. In Vivo Stability and Metabolism

Upon administration, this compound shows excellent stability in vivo, rapidly penetrating the blood-brain barrier due to its lipophilicity (log P value of approximately 2.1) . Following intravenous injection, it accumulates significantly in brain regions such as the thalamus and cortex, indicating effective receptor binding .

4.2. Binding Affinity Data Table

| Compound | K_d (nmol/L) | Selectivity Ratio (A1/A2) |

|---|---|---|

| This compound | 4.4 | >1200 |

| DPCPX (reference antagonist) | ~0.5 | - |

Applications De Recherche Scientifique

Neuroimaging

- Adenosine Receptor Mapping : CPFPX is primarily used for imaging A1ARs in the brain. Its high selectivity and specificity make it an ideal candidate for studying the distribution and density of these receptors across different brain regions. Studies have shown that this compound can effectively highlight areas such as the cerebellum, thalamus, and neocortex, where A1ARs are densely populated .

- Clinical Implications : The ability to visualize A1ARs has implications for understanding various neurological disorders. For instance, alterations in adenosine signaling have been implicated in conditions like epilepsy, neurodegeneration, and cerebral ischemia. By using this compound in PET imaging, researchers can investigate the role of A1ARs in these pathologies and potentially identify therapeutic targets .

Development of Derivatives

Recent research has focused on developing new derivatives of this compound to enhance its properties as a radioligand. For example, studies have introduced 8-bicycloalkyl-CPFPX derivatives that exhibit improved affinity and selectivity for A1ARs compared to the original compound. These derivatives also show reduced formation of lipophilic metabolites, which complicate imaging studies .

| Derivative | A1R Affinity | Selectivity | Metabolite Formation |

|---|---|---|---|

| Original this compound | Moderate | High | Significant |

| 8-Bicycloalkyl Derivative | High | Higher | Minimal |

Preclinical Studies

This compound has been extensively evaluated in preclinical settings to assess its efficacy as a PET tracer. Studies involving animal models have demonstrated that this compound can provide reliable data on receptor occupancy and distribution patterns. For instance, displacement studies using A1AR antagonists have confirmed the specific binding of this compound to A1ARs, validating its use as a radioligand .

Case Study 1: Evaluation of 18F-CPFPX

In a pivotal study published in the Journal of Nuclear Medicine, researchers evaluated 18F-CPFPX as a novel ligand for A1ARs. The study involved quantitative receptor autoradiography and PET imaging techniques to assess binding characteristics in rat models. Results indicated that 18F-CPFPX is not only highly selective but also effective for non-invasive imaging of brain A1ARs .

Case Study 2: Image-Derived Input Functions

Another study focused on extracting image-derived input functions from dynamic PET images using this compound in mice. This approach aimed to overcome challenges associated with measuring arterial input functions due to the small blood volume in mice. The findings highlighted the feasibility of using image-derived methods to quantify receptor activity non-invasively, thereby enhancing the utility of this compound in preclinical research .

Mécanisme D'action

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine exerts its effects by selectively binding to the adenosine A1 receptor, a G protein-coupled receptor widely distributed in the brain. Upon binding, it acts as an antagonist, blocking the receptor’s interaction with its endogenous ligand, adenosine. This inhibition modulates various physiological processes, including neurotransmission, sleep-wake regulation, and neuroprotection .

Comparaison Avec Des Composés Similaires

La 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine est unique en raison de sa forte sélectivité et affinité pour le récepteur de l'adénosine A1. Les composés similaires comprennent :

8-cyclobutyl-3-(3-fluoropropyl)-1-propylxanthine (CBX) : Un autre dérivé de la xanthine avec des propriétés de liaison similaires mais des profils pharmacocinétiques différents.

3-(3-Fluoropropyl)-8-(1-méthylcyclobutyl)-1-propylxanthine (MCBX) : Un composé structurellement apparenté avec des variations dans le groupe cycloalkyle.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur stabilité métabolique, leur cinétique de liaison au récepteur et leurs profils pharmacologiques globaux .

Activité Biologique

Cpfpx, specifically the compound 8-cyclopentyl-3-(3-[^18F]fluoropropyl)-1-propylxanthine ([^18F]this compound), is a radioligand developed for in vivo imaging of adenosine A1 receptors (A1ARs) through positron emission tomography (PET). This compound has garnered attention due to its high selectivity and specificity for A1ARs, making it a valuable tool in studying various neurological and psychiatric conditions.

[^18F]this compound is synthesized through a no-carrier-added (nca) radiosynthesis method, which ensures high purity and specific activity. The typical radiochemical yield is around 20 ± 5%, with a radiochemical purity exceeding 99.5% and a molar activity of approximately 396 ± 114 GBq/mol . These properties are crucial for its application in PET imaging, allowing for accurate quantification of receptor density.

[^18F]this compound acts as an antagonist at A1ARs, which are G_i/o-protein-coupled receptors involved in various physiological processes such as sleep regulation, neuroprotection, and modulation of neurotransmitter release. The binding of adenosine to these receptors can influence neurological outcomes, making [^18F]this compound an important compound for research in conditions like Alzheimer's disease, stroke, and epilepsy .

In Vivo Imaging Studies

Several studies have utilized [^18F]this compound to explore its biological activity in vivo:

- Dynamic PET Imaging : A study involving mice demonstrated the extraction of image-derived input functions (IDIFs) from dynamic PET scans using [^18F]this compound. This method facilitated the quantification of A1AR availability in the brain by comparing IDIFs with arterial input functions (AIFs) . The study highlighted the challenges associated with measuring AIFs in small animals due to limited blood volume.

- Human Studies : In a clinical setting, healthy male volunteers underwent PET scans with [^18F]this compound to generate parametric images. Results showed that voxelwise graphical analysis could effectively produce high-quality images representing A1AR distribution across different brain regions. Notably, spatial smoothing techniques were employed to reduce noise and improve image clarity .

Case Studies

Case studies on the application of [^18F]this compound have illustrated its utility in understanding age-related changes in A1ARs. For instance, research indicated that aging might alter receptor density and functionality, providing insights into neurodegenerative processes .

Comparative Data Table

The following table summarizes key findings from various studies on [^18F]this compound:

Propriétés

Formule moléculaire |

C16H23FN4O2 |

|---|---|

Poids moléculaire |

321.38 g/mol |

Nom IUPAC |

8-cyclopentyl-3-(3-(18F)fluoranylpropyl)-1-propyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1 |

Clé InChI |

GGGMDKJPUXTDAW-SJPDSGJFSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |

SMILES isomérique |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC[18F] |

SMILES canonique |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(18F)CPFPX 8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine CPFPX cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.